[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide is a heterocyclic compound that belongs to the class of oxadiazoles fused with pyrimidine This compound is known for its unique chemical structure, which includes a furoxan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide typically involves nucleophilic addition reactions. For instance, 5-dimethylamino-[1,2,5]oxadiazolo[3,4-D]pyrimidine 1-oxide reacts preferentially at the C-7 position of the pyrimidine ring with nucleophilic reagents such as water, alcohols, amines, and the hydride ion. These reactions yield covalent adducts where the furoxan ring remains intact . Additionally, the water adduct can be opened oxidatively under mild conditions to afford the corresponding 5,6-dinitropyrimidin-4(3H)-one derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and safety. Industrial methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles like water, alcohols, amines, and hydride ions.
Aminative Ring-Opening: Reactions with ammonia and amines result in aminative furoxan ring-opening to form 4-amino-5-nitrosopyrimidines.
Common Reagents and Conditions
Nucleophilic Reagents: Water, alcohols, amines, hydride ions.
Oxidative Conditions: Mild oxidative conditions for ring-opening reactions.
Major Products Formed
Covalent Adducts: Formed with nucleophiles while maintaining the furoxan ring.
4-Amino-5-Nitrosopyrimidines: Formed through aminative ring-opening reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of [1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide involves its interaction with nucleophilic reagents, leading to the formation of covalent adducts. The furoxan ring can be opened oxidatively under mild conditions, resulting in the formation of various derivatives . Additionally, its role as a nitric oxide donor contributes to its bioactivities, including inhibition of viral replication and promotion of viral clearance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-[1,2,5]Oxadiazolo[3,4-D]pyrimidine-5,7-dione 1-oxide: Known for its antiviral activity and nitric oxide donor properties.
N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-D]pyrimidin-7-yl)nitramide:
Uniqueness
[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide is unique due to its ability to form stable covalent adducts while maintaining the integrity of the furoxan ring
Eigenschaften
Molekularformel |
C4H2N4O2 |
---|---|
Molekulargewicht |
138.08 g/mol |
IUPAC-Name |
1-oxido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-1-ium |
InChI |
InChI=1S/C4H2N4O2/c9-8-3-1-5-2-6-4(3)7-10-8/h1-2H |
InChI-Schlüssel |
OQVUKGCKUNXTGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC=NC2=NO[N+](=C21)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.